3-(tert-Butoxy)azetidine-1-sulfonyl chloride
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Overview
Description
3-(1,1-Dimethylethoxy)-1-azetidinesulfonyl chloride is a chemical compound known for its unique structure and reactivity. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Dimethylethoxy)-1-azetidinesulfonyl chloride typically involves the reaction of 1-azetidine with sulfonyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(1,1-Dimethylethoxy)-1-azetidinesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as triethylamine, nucleophiles like amines and alcohols, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while oxidation may produce a sulfone .
Scientific Research Applications
3-(1,1-Dimethylethoxy)-1-azetidinesulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly as a precursor for bioactive molecules.
Biological Studies: It is used in the study of enzyme mechanisms and protein modifications.
Industrial Applications: The compound finds use in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(1,1-Dimethylethoxy)-1-azetidinesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. This reactivity is exploited in organic synthesis to create complex molecules .
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl, 3-(1,1-dimethylethoxy): This compound shares a similar structural motif but differs in its reactivity and applications.
4-chloro-3-[{(1,1-dimethylethoxy)carbonyl}amino]-benzoic acid: Another compound with a related structure, used in different synthetic applications.
Uniqueness
3-(1,1-Dimethylethoxy)-1-azetidinesulfonyl chloride is unique due to its specific reactivity and the presence of the azetidine ring, which imparts distinct chemical properties. Its ability to undergo a variety of chemical reactions makes it a versatile tool in organic synthesis and research .
Properties
Molecular Formula |
C7H14ClNO3S |
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Molecular Weight |
227.71 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]azetidine-1-sulfonyl chloride |
InChI |
InChI=1S/C7H14ClNO3S/c1-7(2,3)12-6-4-9(5-6)13(8,10)11/h6H,4-5H2,1-3H3 |
InChI Key |
MFGUNVVUJIGLTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1CN(C1)S(=O)(=O)Cl |
Origin of Product |
United States |
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